molecular formula C11H24N2O B3233483 2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol CAS No. 1353945-08-0

2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol

Cat. No.: B3233483
CAS No.: 1353945-08-0
M. Wt: 200.32 g/mol
InChI Key: JRXKYDDXBODBBC-UHFFFAOYSA-N
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Description

2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and an ethanolamine moiety

Preparation Methods

The synthesis of 2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminocyclohexanone with ethylene oxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol can be compared with other similar compounds, such as:

    4-Dimethylaminocyclohexanone: A precursor in the synthesis of the compound, known for its own unique chemical properties.

    Ethanolamine: A related compound with similar functional groups, used in various industrial and research applications.

    Cyclohexylamines: A class of compounds with structural similarities, often studied for their biological and chemical properties.

Properties

IUPAC Name

2-[[4-(dimethylamino)cyclohexyl]-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-12(2)10-4-6-11(7-5-10)13(3)8-9-14/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXKYDDXBODBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211039
Record name Ethanol, 2-[[4-(dimethylamino)cyclohexyl]methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-08-0
Record name Ethanol, 2-[[4-(dimethylamino)cyclohexyl]methylamino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[[4-(dimethylamino)cyclohexyl]methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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